REACTION_CXSMILES
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C(OC(=O)[NH:7][C:8]([CH3:18])([CH3:17])[CH:9]([C:11](=[O:16])[NH:12][CH:13]1[CH2:15][CH2:14]1)[OH:10])(C)(C)C>C(Cl)Cl.C(O)(C(F)(F)F)=O>[NH2:7][C:8]([CH3:18])([CH3:17])[CH:9]([OH:10])[C:11]([NH:12][CH:13]1[CH2:14][CH2:15]1)=[O:16]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The reaction mixture was then concentrated
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Name
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|
Type
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product
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Smiles
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NC(C(C(=O)NC1CC1)O)(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |